1-(((2-Hydroxyethyl)(methyl)amino)methyl)cyclopentan-1-ol
Description
1-(((2-Hydroxyethyl)(methyl)amino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a hydroxyl group and a ((2-hydroxyethyl)(methyl)amino)methyl substituent at the 1-position of the cyclopentane ring. Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.26 g/mol. The presence of both hydroxyl and amino groups enhances its ability to participate in hydrogen bonding and coordination chemistry, distinguishing it from simpler cyclopentanol derivatives .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-[[2-hydroxyethyl(methyl)amino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-10(6-7-11)8-9(12)4-2-3-5-9/h11-12H,2-8H2,1H3 |
InChI Key |
SOSDDOGVGPWPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1(CCCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(((2-Hydroxyethyl)(methyl)amino)methyl)cyclopentan-1-ol can be synthesized through the reaction of cyclopentanone with 2-(methylamino)ethanol in the presence of a reducing agent. The reaction typically involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include mild temperatures and the use of a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(((2-Hydroxyethyl)(methyl)amino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
1-(((2-Hydroxyethyl)(methyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((2-Hydroxyethyl)(methyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(((2-Hydroxyethyl)(methyl)amino)methyl)cyclopentan-1-ol can be compared to related cyclopentanol derivatives (Table 1). Key differences in substituent groups, physicochemical properties, and applications are highlighted below.
Table 1: Comparative Analysis of Cyclopentanol Derivatives
Key Observations:
Polarity and Solubility: The target compound exhibits higher polarity than 1-methylcyclopentanol due to its additional hydroxyl and tertiary amine groups, enhancing solubility in polar solvents like water or ethanol . In contrast, 1-[(benzylamino)methyl]cyclopentan-1-ol is more lipophilic due to the benzyl group, favoring organic solvents.
Reactivity: The tertiary amine in the target compound enables participation in nucleophilic reactions or coordination with metal ions, a feature absent in 1-methylcyclopentanol . The chlorophenyl group in 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol introduces electrophilic reactivity, making it suitable for halogenation or coupling reactions.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol has demonstrated utility as a chiral building block in drug synthesis due to its stereochemical flexibility.
Research Findings and Implications
- Material Science: The hydrophilic substituents in the target compound could improve compatibility in water-based polymer systems compared to halogenated derivatives like 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol .
- Environmental Impact : Perfluoroalkyl sulfonamide derivatives () demonstrate the importance of substituent choice in environmental persistence; the target compound’s lack of fluorinated groups may reduce ecological risks.
Biological Activity
1-(((2-Hydroxyethyl)(methyl)amino)methyl)cyclopentan-1-ol, commonly referred to as a cyclopentanol derivative, has garnered attention for its potential biological activities. This compound's structure suggests various mechanisms of action that could influence its pharmacological properties, including its interaction with biological receptors and enzymes.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure indicates the presence of a cyclopentanol moiety, which is known for its ability to participate in hydrogen bonding and hydrophobic interactions, potentially influencing its biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can lead to altered lipid metabolism, which is significant in obesity and metabolic disorders .
- Receptor Modulation : The presence of hydroxyl and amino groups suggests potential interactions with various receptors, possibly influencing neurotransmitter systems or other signaling pathways.
Neuroprotective Effects
Cyclopentanol derivatives have been investigated for neuroprotective effects. The ability of these compounds to modulate neurotransmitter levels may provide therapeutic benefits in neurodegenerative diseases. Research has highlighted their potential to protect neuronal cells from oxidative stress .
Study 1: ACC Inhibition
In vitro studies demonstrated that derivatives similar to this compound effectively inhibited ACC activity, leading to reduced fatty acid synthesis. This finding supports the compound's potential role in managing metabolic disorders .
Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis of various cyclopentanol derivatives revealed that certain modifications led to increased cytotoxicity against human leukemia cells. These findings suggest that further exploration into the structure-activity relationship (SAR) of this compound could yield valuable insights into its anticancer properties .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
